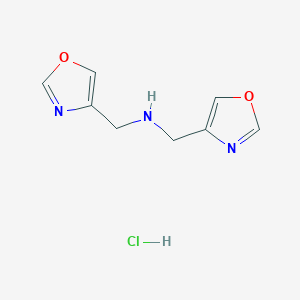

Bis(oxazol-4-ylmethyl)amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,3-oxazol-4-yl)-N-(1,3-oxazol-4-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2.ClH/c1(7-3-12-5-10-7)9-2-8-4-13-6-11-8;/h3-6,9H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAQNZBUGHEETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CNCC2=COC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646152-51-3 | |

| Record name | 4-Oxazolemethanamine, N-(4-oxazolylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Tale of Two Chelators: A Comparative Analysis of Bis(2-pyridylmethyl)amine and the Prospective Bis(oxazol-4-ylmethyl)amine in Coordination Chemistry

An In-depth Technical Guide for Researchers in Catalysis and Drug Development

In the intricate world of coordination chemistry, the design of ligands—molecules that bind to a central metal ion—is paramount. The ligand framework dictates the resulting complex's stability, reactivity, and electronic properties, making it the primary tool for tuning function. Among the vast arsenal of chelating agents, N-donor ligands have carved out a significant niche, with bis(2-pyridylmethyl)amine (BPA) standing as a versatile and extensively studied scaffold. This guide delves into the well-established chemistry of BPA and contrasts it with the prospective, yet intriguing, bis(oxazol-4-ylmethyl)amine, a close analog whose properties we will infer from the fundamental differences between its constituent heterocycles: pyridine and oxazole.

This analysis is structured to provide not just a side-by-side comparison but a deeper understanding of how subtle changes in a ligand's electronic and steric profile can have profound implications for its application in catalysis and bioinorganic chemistry.

Part 1: The Benchmark—Bis(2-pyridylmethyl)amine (BPA)

Bis(2-pyridylmethyl)amine is a tridentate ligand, meaning it binds to a metal center through three donor atoms. Its structure, featuring two picolyl arms linked by a secondary amine, creates a stable facial or meridional coordination geometry around a metal ion.

Synthesis and Coordination Chemistry

The synthesis of BPA is a robust and straightforward process, typically involving the reaction of 2-picolyl chloride with an excess of ammonia or by the reductive amination of pyridine-2-carboxaldehyde with ammonia. This accessibility has contributed significantly to its widespread use.

Once coordinated to a metal, the two pyridine rings and the central amine nitrogen form two five-membered chelate rings. This chelate effect grants significant thermodynamic stability to the resulting metal complexes. BPA is known to coordinate with a vast array of transition metals, including but not limited to iron, copper, zinc, ruthenium, and manganese. The pyridine rings act as π-acceptors, which can stabilize lower oxidation states of the metal, while the central amine is a pure σ-donor. This electronic flexibility is key to its diverse applications.

Applications of BPA Complexes

The utility of BPA-metal complexes is vast and well-documented:

-

Bioinorganic Mimics: BPA complexes have been instrumental as structural and functional models for the active sites of metalloenzymes. For instance, copper(I) and copper(II) complexes of BPA have been used to mimic the oxygen-activating chemistry of enzymes like tyrosinase and catechol oxidase.

-

Catalysis: In the realm of catalysis, BPA ligands have been employed in a variety of transformations. Their ability to stabilize different metal oxidation states is crucial for redox-based catalytic cycles, such as in atom transfer radical polymerization (ATRP) and oxidation reactions.

-

Sensors: The interaction of BPA with specific metal ions can lead to changes in spectroscopic or electrochemical properties, a principle that has been harnessed to develop selective sensors for ions like Cu²⁺ and Zn²⁺.

Part 2: The Contender—A Theoretical Exploration of Bis(oxazol-4-ylmethyl)amine

Information on bis(oxazol-4-ylmethyl)amine is not prevalent in the scientific literature, suggesting it is a less-explored or perhaps synthetically challenging molecule. However, by dissecting the fundamental electronic and steric differences between pyridine and oxazole, we can construct a robust hypothesis about its potential behavior as a ligand.

Pyridine vs. Oxazole: A Tale of Two Heterocycles

| Feature | Pyridine | Oxazole |

| Structure | Six-membered aromatic ring with one nitrogen. | Five-membered aromatic ring with one nitrogen and one oxygen. |

| Basicity (pKa of conjugate acid) | ~5.2 | ~0.8 |

| π-System | π-deficient | More π-rich than pyridine due to the oxygen lone pair. |

| Coordination Atom | Nitrogen | Nitrogen |

| Steric Profile | Planar, relatively unhindered at the 2-position. | Planar, potential for steric interaction from the adjacent oxygen. |

The most striking difference is the significantly lower basicity of the oxazole nitrogen compared to the pyridine nitrogen. This is due to the electron-withdrawing effect of the adjacent oxygen atom in the oxazole ring. This fundamental electronic difference will have a cascading effect on the properties of a bis(oxazol-4-ylmethyl)amine ligand.

Part 3: A Comparative Analysis—Predicting the Behavior of Bis(oxazol-4-ylmethyl)amine

Based on the intrinsic properties of the oxazole ring, we can predict how bis(oxazol-4-ylmethyl)amine would compare to its well-known pyridine-based counterpart.

Predicted Coordination Chemistry

-

Complex Stability: Due to the lower basicity of the oxazole nitrogen, it is expected to be a weaker σ-donor than pyridine. Consequently, metal complexes of bis(oxazol-4-ylmethyl)amine are predicted to have lower overall thermodynamic stability compared to the analogous BPA complexes. This could be advantageous in applications where ligand dissociation is a desired step in a catalytic cycle.

-

Electronic Properties: The oxazole ring is more π-rich than pyridine. This would make the bis(oxazol-4-ylmethyl)amine ligand a poorer π-acceptor. As a result, it would be less effective at stabilizing low metal oxidation states but potentially better at stabilizing higher oxidation states compared to BPA. This could alter the redox potentials of the resulting metal complexes, a critical parameter in designing catalysts for oxidation or reduction reactions.

-

Steric Effects: The 4-substitution pattern on the oxazole ring places the coordinating nitrogen further from potential steric clashes compared to the 2-substituted pyridine in BPA. However, the overall bite angle and flexibility of the chelate rings would likely differ, potentially favoring different coordination geometries or influencing substrate access to the metal center.

Potential Applications: Where Could Bis(oxazol-4-ylmethyl)amine Shine?

The unique electronic profile of a hypothetical bis(oxazol-4-ylmethyl)amine ligand suggests it would not simply be a weaker version of BPA but could offer distinct advantages in specific contexts:

-

Fine-Tuning Catalytic Activity: In catalytic cycles where the electron density at the metal center is critical, the weaker donation and poorer π-acceptance of the oxazole-based ligand could provide a handle for fine-tuning reactivity. For example, it might lead to a more electrophilic metal center, enhancing its reactivity towards certain nucleophilic substrates.

-

Modulating Redox Potentials: For applications in electrochemistry or redox catalysis, the ability to predictably shift a metal's redox potential by swapping a pyridine for an oxazole ring would be a powerful tool in rational catalyst design.

Part 4: Experimental Design and Visualization

Proposed Synthesis of Bis(oxazol-4-ylmethyl)amine

A plausible synthetic route would mirror that of BPA, starting from 4-(chloromethyl)oxazole.

Caption: Comparative chelation of a metal ion (M) by BPA and bis(oxazol-4-ylmethyl)amine.

Conclusion

While bis(2-pyridylmethyl)amine remains a cornerstone ligand in coordination chemistry due to its robust nature and versatile electronic properties, this comparative analysis highlights the potential for its lesser-known analog, bis(oxazol-4-ylmethyl)amine, to offer new avenues for research. The predicted weaker σ-donation and poorer π-acceptance stemming from the oxazole moiety could provide a valuable tool for the rational design of metal complexes with finely tuned electronic structures and reactivities. The synthesis and characterization of bis(oxazol-4-ylmethyl)amine and its metal complexes represent a compelling direction for future research, potentially unlocking new catalysts and bioinorganic models with unique properties. This exploration underscores a fundamental principle of ligand design: even subtle modifications to a ligand's architecture can lead to significant and potentially useful changes in the function of its metal complexes.

The Fulcrum of Asymmetry: An In-Depth Technical Guide to Oxazole-Based Tridentate Ligands in Coordination Chemistry

Foreword: Beyond the Flask – A Perspective on Ligand Design

In the intricate dance of coordination chemistry, the ligand is the choreographer, dictating the metal center's every move, its reactivity, and ultimately, the stereochemical outcome of a transformation. Among the vast families of privileged ligands, oxazole-based tridentate scaffolds have carved a significant niche, particularly in the realm of asymmetric catalysis. Their inherent modularity, derived from readily available chiral amino alcohols, coupled with a rigidifying backbone, provides a tunable C₂-symmetric environment that has proven remarkably effective in a multitude of metal-catalyzed reactions. This guide is not merely a compilation of protocols; it is a distillation of field-proven insights, aimed at elucidating the why behind the how. We will explore the nuances of their synthesis, the subtleties of their coordination behavior, and the profound impact these factors have on their application, from creating life-saving pharmaceuticals to pioneering novel materials.

The Cornerstone of Chirality: Synthesis of Oxazole-Based Tridentate Ligands

The power of oxazole-containing ligands lies in their synthetic accessibility, which allows for systematic tuning of steric and electronic properties. The most prominent member of this family is the bis(oxazolinyl)pyridine, or 'PyBox', ligand. Its synthesis is a testament to the elegance of organic chemistry, transforming simple, chiral precursors into powerful tools for asymmetric induction.

The Classic Approach: From Dinitriles and Amino Alcohols

The most common and efficient route to PyBox ligands involves the condensation of a pyridine dinitrile with a chiral β-amino alcohol.[1] This method is favored for its operational simplicity and the commercial availability of a wide array of enantiopure amino alcohols, which are the primary source of chirality in the final ligand.

Experimental Protocol: Synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine (CH₂CH₂Ph-PyBox) [2]

This protocol, adapted from a procedure in Organic Syntheses, provides a robust and scalable method for preparing a valuable PyBox ligand.[2]

Step 1: Synthesis of the Chiral Amino Alcohol

The synthesis begins with the reduction of the corresponding amino acid, in this case, L-homophenylalanine, to the chiral amino alcohol.

-

Materials: L-homophenylalanine, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF, anhydrous), Water, 2.5 M NaOH solution, Toluene.

-

Procedure:

-

To a suspension of LAH in anhydrous THF at 0 °C under an inert atmosphere (Argon), slowly add L-homophenylalanine.

-

After the addition is complete, the reaction mixture is heated to reflux for 24 hours.

-

The reaction is then carefully cooled to 0 °C and quenched by the slow, dropwise addition of water, followed by a 2.5 M NaOH solution. This step is highly exothermic and produces hydrogen gas, requiring proper cooling and ventilation.[3]

-

The resulting mixture is heated at reflux for 20 minutes, cooled, and filtered.

-

The filtrate is concentrated, and the residue is azeotropically dried with toluene to yield the crude (S)-2-amino-4-phenylbutan-1-ol, which is often of sufficient purity for the next step.[2]

-

Step 2: Cyclization to the PyBox Ligand

The chiral amino alcohol is then condensed with 2,6-pyridinedicarbonitrile in the presence of a Lewis acid catalyst.

-

Materials: (S)-2-amino-4-phenylbutan-1-ol, 2,6-Pyridinedicarbonitrile, Zinc trifluoromethanesulfonate (Zn(OTf)₂), Toluene (anhydrous).

-

Procedure:

-

In an oven-dried, two-necked flask under an argon atmosphere, a mixture of 2,6-pyridinedicarbonitrile and a catalytic amount of Zn(OTf)₂ in anhydrous toluene is stirred.[2]

-

The chiral amino alcohol is added, and the reaction mixture is heated to reflux for 24 hours.

-

After cooling, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired CH₂CH₂Ph-PyBox ligand as a white solid.[2]

-

The choice of the Lewis acid catalyst is critical; zinc salts are often preferred as they are effective and relatively inexpensive.[2] The modularity of this synthesis is a key advantage. By simply changing the starting amino alcohol, a library of PyBox ligands with varying steric bulk at the 4-position of the oxazoline ring can be readily prepared. This allows for fine-tuning of the ligand to optimize enantioselectivity in a specific catalytic reaction.

The Metal-Ligand Embrace: Coordination Chemistry and Structural Insights

The tridentate nature of PyBox ligands, with their N,N,N-donor set, allows them to form stable complexes with a wide range of transition metals, including copper, iron, nickel, and ruthenium.[4][5] The geometry of the resulting metal complex is a crucial determinant of its catalytic activity and the stereochemical outcome of the reaction.

Coordination Modes and Geometries

PyBox ligands typically coordinate to a metal center in a meridional fashion, forming a pincer-like structure. This coordination mode creates a well-defined chiral pocket around the metal, which is essential for discriminating between the enantiotopic faces of a prochiral substrate. The two oxazoline rings and the central pyridine ring form a rigid framework that restricts the conformational flexibility of the complex, further enhancing its stereodirecting ability.

The coordination geometry of the metal center is influenced by the metal ion itself, its oxidation state, and the presence of other co-ligands. For instance, with Cu(II), square pyramidal or distorted trigonal bipyramidal geometries are common.[6] Iron(II) complexes with PyBox ligands often adopt a distorted octahedral geometry, with the remaining coordination sites occupied by solvent molecules or other ligands.[4][7]

Diagram: Generalized Synthesis and Coordination of a PyBox Ligand

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization, antibacterial assay, and computational assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Bis(oxazol-4-ylmethyl)amine: A Technical Guide for Chemical Researchers

This technical guide provides an in-depth overview of Bis(oxazol-4-ylmethyl)amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the specificity of this molecule, this document focuses on its hydrochloride salt, the form most commonly available for research purposes. We will delve into its chemical identity, structural properties, plausible synthetic pathways, and potential applications, grounding our discussion in established chemical principles and analogous structures.

Core Compound Identification and Properties

Bis(oxazol-4-ylmethyl)amine, particularly in its hydrochloride form, is a niche yet valuable building block for more complex molecular architectures. Its structure features a central secondary amine linking two oxazol-4-ylmethyl moieties. The oxazole rings are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, a scaffold known to be present in various biologically active compounds.

CAS Number: The definitive identifier for the hydrochloride salt of this compound is CAS 1646152-51-3 . It is crucial for researchers to use this CAS number when sourcing this chemical to ensure the correct material is procured.

Chemical Structure:

Caption: Chemical structure of Bis(oxazol-4-ylmethyl)amine Hydrochloride.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O₂ (Free Base) | ChemDraw |

| C₈H₁₀ClN₃O₂ (HCl Salt) | ||

| Molecular Weight | 179.18 g/mol (Free Base) | ChemDraw |

| 215.64 g/mol (HCl Salt) | ||

| Appearance | Likely a solid at room temperature | General Principle |

| Solubility | Expected to be soluble in polar solvents like water, methanol, and DMSO, especially as the HCl salt. | General Principle |

| Storage | Store in a cool, dry place, sealed from moisture. | General Principle |

Synthesis and Methodologies

A logical approach would be a reductive amination pathway, a robust and widely used method for forming C-N bonds.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of Bis(oxazol-4-ylmethyl)amine.

Step-by-Step Protocol (Hypothetical):

-

Synthesis of Oxazol-4-ylmethylamine Intermediate:

-

To a solution of oxazole-4-carbaldehyde in a suitable solvent like dichloroethane (DCE), add an ammonia source (e.g., ammonium acetate).

-

Stir the mixture at room temperature to allow for imine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. This reagent is mild and selective for the reduction of imines in the presence of aldehydes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to quench the reaction and extract the product. Purify via column chromatography to yield oxazol-4-ylmethylamine.

-

-

N-Alkylation to Form the Final Product:

-

The synthesis of a suitable electrophile, 4-(chloromethyl)oxazole or 4-(bromomethyl)oxazole, would be required. This can be achieved from 4-(hydroxymethyl)oxazole using standard halogenating agents (e.g., SOCl₂ or PBr₃).

-

Dissolve the oxazol-4-ylmethylamine intermediate in a polar aprotic solvent such as acetonitrile.

-

Add a mild base, for instance, potassium carbonate (K₂CO₃), to act as an acid scavenger.

-

Add one equivalent of 4-(chloromethyl)oxazole to the reaction mixture.

-

Heat the reaction (e.g., to reflux) to drive the alkylation to completion.

-

Monitor the reaction progress. Upon completion, filter the inorganic salts, concentrate the solvent, and purify the crude product by column chromatography to obtain Bis(oxazol-4-ylmethyl)amine.

-

The hydrochloride salt can be prepared by treating a solution of the free base in a solvent like diethyl ether or ethyl acetate with a solution of HCl in the same or a miscible solvent.

-

Potential Applications in Research and Development

While direct applications of Bis(oxazol-4-ylmethyl)amine are not extensively documented, the structural motifs it contains are of significant interest in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry Scaffold: The oxazole ring is a key component in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The "bis-heterocycle" structure can act as a rigid scaffold to present pharmacophoric features in a specific spatial orientation, making it a valuable starting point for library synthesis in drug discovery programs. For example, related bis(isoxazole) compounds have been investigated as potent modulators of the AMPA receptor, a target for neurological disorders.

-

Coordination Chemistry and Catalysis: The nitrogen atoms within the oxazole rings and the central amine can act as coordination sites for metal ions. Bis(benzimidazole) compounds, which are structurally analogous, are well-known for their ability to form stable complexes with various transition metals. These metal complexes can have applications in catalysis, materials science, and as therapeutic or diagnostic agents. The tridentate N,N,N-chelation potential of Bis(oxazol-4-ylmethyl)amine makes it an attractive ligand for developing novel catalysts.

-

Building Block in Materials Science: The rigid structure and potential for hydrogen bonding make this molecule a candidate for incorporation into larger supramolecular assemblies or polymers. Such materials could have interesting optical or electronic properties.

Commercial Suppliers

Bis(oxazol-4-ylmethyl)amine is available for purchase primarily as its hydrochloride salt from specialized chemical suppliers. Researchers should always request a certificate of analysis to confirm the identity and purity of the supplied material.

Table 2: Known Suppliers of Bis(oxazol-4-ylmethyl)amine Hydrochloride (CAS 1646152-51-3)

| Supplier | Product Number (if available) | Purity | Notes |

| Combi-Blocks | QP-6977 | 95% | A well-known supplier of building blocks for drug discovery. |

| Guidechem | - | - | A platform listing various chemical suppliers. |

Note: Availability and catalog details are subject to change. It is recommended to verify with the suppliers directly.

Conclusion

Bis(oxazol-4-ylmethyl)amine is a specialized chemical building block with significant potential stemming from its unique heterocyclic structure. While detailed characterization and application data in the public domain are limited, its structural analogy to well-studied bis(azole) compounds suggests promising avenues for its use in medicinal chemistry as a scaffold for novel therapeutics and in coordination chemistry as a versatile ligand. The proposed synthetic routes offer a practical foundation for its preparation in a laboratory setting, enabling further exploration of this intriguing molecule. As with any research chemical, appropriate safety precautions should be taken during handling and use.

References

-

PubMed. Synthesis of Bis(Isoxazol-4-Ylmethylsulfanyl)Alkanes and Some Metal Complexes as a Hepatoprotective Agents. [Link]

-

National Center for Biotechnology Information. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. [Link]

-

MDPI. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. [Link]

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. [Link]

Technical Guide: Stability Profiling and Optimization of Oxazole-Amine Hydrochloride Salts

Executive Summary

In medicinal chemistry, oxazole-containing amines are frequent pharmacophores due to their ability to engage in hydrogen bonding and pi-stacking interactions. However, the development of their hydrochloride (HCl) salts presents a distinct dichotomy: while HCl salts often improve aqueous solubility, they introduce significant risks regarding hygroscopicity and chemical instability.

This guide details the physicochemical liabilities of oxazole-amine HCl salts, specifically focusing on acid-catalyzed ring hydrolysis and moisture-induced phase changes. It provides a validated workflow for synthesis, stress testing, and lead optimization.

Mechanistic Analysis: The Instability Triad

To stabilize an oxazole-amine HCl salt, one must understand the causality of its degradation. The instability arises from the convergence of three factors:

-

Protonation Dynamics: The oxazole ring is a weak base (

). While the primary amine ( -

Nucleophilic Susceptibility: Once protonated, the C2 and C5 positions of the oxazole ring become electrophilic. In the presence of residual moisture (common in hygroscopic HCl salts), water acts as a nucleophile, leading to ring opening.

-

Hygroscopicity: HCl salts have high lattice energy but often possess a high critical relative humidity (CRH) threshold. However, if the lattice is amorphous or contains impurities, it avidly absorbs water, creating a localized acidic solution that accelerates hydrolysis (The "Solution-Mediated" effect).

Visualization: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the mechanistic pathway from the stable salt to the ring-opened degradation product (typically an

Figure 1: The cascade of oxazole ring degradation triggered by moisture and acidity.

Experimental Protocol: Stoichiometrically Controlled Salt Formation

A common error in early discovery is the use of large excesses of HCl (e.g., 4M HCl in Dioxane) to crash out salts. For oxazoles, this traps excess acid within the crystal lattice, catalyzing degradation.

Methodology

Objective: Synthesize a mono-hydrochloride salt with < 0.5% residual free acid.

-

Free Base Dissolution: Dissolve 1.0 eq of the oxazole-amine free base in an anhydrous solvent (EtOAc or IPA). Ensure complete dissolution; filter if necessary to remove nucleation sites.

-

Titration (The Critical Step):

-

Do not add excess acid.

-

Add 0.95 eq of HCl (using a standardized solution, e.g., 1M HCl in Et2O) dropwise at 0°C.

-

Why? Leaving a small amount of free base ensures no excess protons are available to attack the ring.

-

-

Equilibration: Allow the slurry to stir for 2 hours at room temperature to ripen the crystals (Ostwald ripening).

-

Isolation: Filter under nitrogen atmosphere (to prevent moisture uptake).

-

Drying: Vacuum dry at 40°C for 24 hours.

Self-Validating Quality Check

Before proceeding to stability testing, validate the stoichiometry:

-

Chloride Content Titration: Use Silver Nitrate (

) titration. Result must match theoretical weight % of Cl within -

Proton NMR: Check for shifts in the oxazole ring protons. A significant downfield shift compared to the free base suggests ring protonation (undesirable) vs. amine protonation (desirable).

Stability Profiling: Stress Testing & Characterization

Once the salt is synthesized, it must undergo rigorous stress testing defined by ICH Q1A (R2) guidelines [1].

Analytical Workflow

The following diagram outlines the decision matrix for evaluating salt stability.

Figure 2: Decision matrix for evaluating the viability of the HCl salt candidate.

Comparative Data Analysis

When analyzing oxazole salts, differentiate between physical instability (water uptake) and chemical instability (degradation).

Table 1: Interpretation of Stability Data for Oxazole-Amine Salts

| Analytical Technique | Observation | Interpretation & Causality |

| TGA (Thermogravimetric Analysis) | Weight loss < 100°C | Surface water or solvate loss. If > 5% loss, salt is likely a hydrate or highly hygroscopic. |

| DSC (Diff. Scanning Calorimetry) | Endotherm followed by exotherm | Melt followed by decomposition. Low melt (< 150°C) correlates with poor stability in oxazoles. |

| XRPD (X-Ray Powder Diffraction) | Halo pattern appearance | Loss of crystallinity (Amorphous conversion). Amorphous oxazole salts are highly prone to hydrolysis. |

| HPLC (High-Performance LC) | New peak at RRT ~0.8-0.9 | Likely the ring-opened hydrolysis product (diketone/amide). Confirm with LC-MS ( |

Mitigation Strategies: When HCl Fails

If the HCl salt demonstrates significant hygroscopicity or ring hydrolysis, the high acidity of the counterion is the likely culprit. The following hierarchy of remediation should be applied:

-

Resalt with Weaker Acids:

-

Switch to Mesylate (

) or Tosylate . These are less prone to volatility and often pack better, excluding water. -

Switch to Fumarate or Succinate . These dicarboxylic acids (

) are often not strong enough to protonate the oxazole ring, preventing the activation step of hydrolysis.

-

-

Co-Crystallization:

-

If proton transfer is the root cause of instability, form a co-crystal rather than a salt. Use conformers like saccharin or nicotinamide. This stabilizes the lattice without transferring the proton that triggers ring opening.

-

References

-

ICH Expert Working Group. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. [Link]

-

Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. [Link]

Methodological & Application

Bis(oxazol-4-ylmethyl)amine ligand for zinc and copper sensing

Executive Summary

This guide details the application of Bis(oxazol-4-ylmethyl)amine (BOMA) based ligands for the detection of Zn(II) and Cu(II) ions. While Dipicolylamine (DPA) remains the gold standard for zinc sensing, its high basicity (pKa ~6-7) often leads to proton-interference in acidic organelles (e.g., lysosomes). The BOMA scaffold, incorporating the less basic oxazole moiety (pKa ~0.8), offers a critical advantage: resistance to proton-induced background fluorescence . This protocol outlines the mechanistic basis, synthesis, and validation workflows for using BOMA ligands to distinguish Zn(II) (fluorescence turn-on) from Cu(II) (fluorescence quenching) in complex biological environments.

Part 1: Scientific Foundation & Mechanism

The Challenge: DPA vs. BOMA

Traditional Dipicolylamine (DPA) sensors rely on Photoinduced Electron Transfer (PET). In the absence of metal, the nitrogen lone pair quenches the fluorophore. Upon metal binding, the lone pair is sequestered, restoring fluorescence (CHEF).

-

The Flaw: At acidic pH (< 6.0), DPA pyridines become protonated. This mimics metal binding (blocking PET) or electrostatically repels Zn(II), leading to false positives or loss of sensitivity in lysosomes [1, 2].

-

The BOMA Solution: The oxazole-4-ylmethyl arms possess a significantly lower pKa (~0.8 for the conjugate acid) [3]. At pH 4-5, the oxazole nitrogens remain unprotonated, maintaining the PET "OFF" state and preserving Zn(II) affinity without proton interference.

Sensing Mechanism

-

Zinc (Zn²⁺): d¹⁰ configuration. Binding to the tridentate BOMA cavity blocks the PET pathway from the central amine to the fluorophore. Result: Strong Fluorescence Enhancement (Turn-ON).

-

Copper (Cu²⁺): d⁹ configuration (paramagnetic). Binding occurs with higher affinity than Zn²⁺ but induces quenching via electron transfer or energy transfer mechanisms. Result: Fluorescence Quenching (Turn-OFF).

Mechanistic Pathway Diagram

Figure 1: Mechanistic response of BOMA ligands. Unlike DPA, BOMA resists proton-induced "false turn-on" in acidic media, responding selectively to Zn(II) via CHEF or Cu(II) via quenching.

Part 2: Experimental Protocols

Protocol A: Ligand Synthesis & Preparation

Note: This protocol assumes the attachment of the BOMA unit to a standard fluorophore (e.g., Coumarin or Fluorescein) via an alkyl linker.

Reagents:

-

4-(Chloromethyl)oxazole (commercially available or synthesized via Cornforth rearrangement).

-

Primary amine-fluorophore (e.g., 7-amino-4-methylcoumarin derivative).

-

Base: K₂CO₃ or DIPEA.

-

Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of the primary amine-fluorophore in MeCN under N₂ atmosphere.

-

Alkylation: Add 2.5 eq of 4-(chloromethyl)oxazole and 3.0 eq of K₂CO₃.

-

Reflux: Heat to 80°C for 12-24 hours. Monitor by TLC (the bis-alkylated product is less polar than the mono-alkylated intermediate).

-

Purification: Remove solvent in vacuo. Redissolve in CH₂Cl₂ and wash with water. Purify via silica gel chromatography (typically 1-5% MeOH in DCM).

-

Validation: Confirm structure via ¹H NMR (Diagnostic peaks: Oxazole C2-H singlet ~7.9 ppm, Oxazole C5-H ~7.5 ppm).

Protocol B: Spectroscopic Titration (Zn/Cu)

Objective: Determine the Dissociation Constant (

Buffer Preparation:

-

Cytosolic Mimic: 50 mM HEPES, 100 mM KCl, pH 7.4.

-

Lysosomal Mimic: 50 mM MES, 100 mM KCl, pH 5.0.

-

Stock Solution: Prepare 1 mM BOMA-Probe in DMSO.

Workflow:

-

Blank Scan: Dilute probe to 1 µM in Buffer (2 mL). Record UV-Vis and Fluorescence spectra.

-

Zn(II) Titration: Add aliquots of ZnCl₂ (from 10 mM stock) to reach 0 -> 10 µM final concentration.

-

Observation: Look for emission increase (e.g., λem 450-520 nm).

-

-

Cu(II) Titration: In a separate cuvette, add CuCl₂ (0 -> 10 µM).

-

Observation: Look for quenching.

-

-

Competition Assay: To the Zn-saturated solution, add 1 eq of Cu(II).

-

Result: Rapid quenching indicates Cu(II) displaces Zn(II) (typical for this ligand class).

-

Data Analysis & Interpretation

Use the Benesi-Hildebrand method or non-linear regression (Hill Equation) to calculate

| Parameter | DPA-Sensor (Reference) | BOMA-Sensor (Target) | Interpretation |

| pKa (Ligand) | ~ 6.5 (Pyridine) | ~ 0.8 (Oxazole) | BOMA is pH-insensitive > pH 2. |

| Zn(II) Affinity ( | pM - nM range | nM - µM range | BOMA has lower affinity, ideal for labile pools. |

| pH 5.0 Response | High Background (False On) | Low Background (True Off) | Critical advantage for lysosomal imaging. |

| Cu(II) Response | Quenching | Quenching | Differentiates Cu (Dark) from Zn (Bright). |

Part 3: Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating BOMA-based sensors.

Part 4: Troubleshooting & Optimization

-

Issue: Low Quantum Yield.

-

Cause: Inefficient PET quenching in the "Off" state or solvent quenching.

-

Fix: Ensure the distance between the BOMA nitrogen and the fluorophore is 2-3 carbons (ethylene/propylene linker) for optimal PET thermodynamics.

-

-

Issue: Cu(II) Interference.

-

Cause: Cu(II) binds tighter than Zn(II).

-

Fix: Use TPEN (membrane permeable chelator) as a control. TPEN strips both Zn and Cu. To distinguish, add diethyldithiocarbamate (DDC) , which selectively strips Cu(II).

-

-

Issue: Solubility.

-

Fix: Oxazole is less polar than pyridine. If the sensor precipitates in buffer, add 0.1% Pluronic F-127 or maintain <1% DMSO.

-

References

-

Walkup, G. K., & Imperiali, B. (1996). "Design and Evaluation of a Peptidyl Fluorescence Chemosensor for Divalent Zinc." Journal of the American Chemical Society. Link

- Context: Establishes the DPA sensing paradigm and pH limit

-

Du, Z., et al. (2024). "Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging." MDPI Molecules. Link

- Context: Reviews lysosomal Zn sensing and the need for low-pKa ligands.

-

Palmer, D. C. (Ed.). (2004). "Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Chemistry of Heterocyclic Compounds. Link

-

Context: Authoritative source on oxazole basicity (pKa ~0.8) and coordination chemistry.[1]

-

-

Mako, T. L., et al. (2019). "Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria."[2] PNAS. Link

- Context: Discusses organelle-specific targeting and pH interference in DPA sensors.

Sources

Application Note: Strategic Reductive Amination for Oxazole-Methylamine Synthesis

Executive Summary

The incorporation of methylamine linkers onto oxazole scaffolds is a frequent requirement in the synthesis of kinase inhibitors, antibiotics, and GPCR ligands. However, the oxazole ring presents a unique challenge: it is an electron-deficient heteroaromatic system that is susceptible to ring-opening hydrolysis under strong acidic conditions and over-reduction under vigorous hydrogenation.

This application note details optimized protocols for synthesizing oxazole-methylamines via reductive amination. We prioritize methods that avoid strong mineral acids and heterogeneous catalysts, focusing instead on hydride transfer reagents that maintain ring integrity.

Chemical Stability & Strategic Analysis

Before initiating synthesis, it is critical to understand the electronic environment of the oxazole core.

The Oxazole Paradox

-

Acid Sensitivity: While oxazoles are weak bases (

of conjugate acid ~0.8), the C2 position is vulnerable to nucleophilic attack (often by water) after protonation, leading to ring opening (Bamford-Stevens type degradation). Therefore, pH control during imine formation is paramount. -

Reductive Instability: Unlike benzene or pyridine, the oxazole ring can be partially reduced to oxazolines or oxazolidines under high-pressure hydrogenation conditions (

).

Reaction Pathway

The synthesis generally proceeds via the condensation of an oxazole-aldehyde (or ketone) with an amine to form an imine/iminium ion, followed by irreversible hydride reduction.

Figure 1: General mechanistic flow of reductive amination. Note that for oxazoles, the "Acid Catalyst" must be weak (e.g., Acetic Acid) to prevent ring degradation.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best For: General synthesis, unhindered amines, and acid-sensitive oxazoles.

This is the "Abdel-Magid" method. Sodium triacetoxyborohydride (STAB) is milder than Sodium Cyanoborohydride (

Materials

-

Substrate: Oxazole-aldehyde (1.0 equiv)

-

Amine: Primary or secondary amine (1.1 – 1.2 equiv)

-

Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

-

Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve the oxazole-aldehyde (1.0 equiv) in DCE (0.1 – 0.2 M concentration).

-

Amine Addition: Add the amine (1.1 equiv).

-

Catalysis: Add Glacial Acetic Acid (1.0 equiv).

-

Note: If the amine is supplied as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free base it, and skip the acetic acid addition initially.

-

-

Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes. While STAB allows for "one-pot" addition, pre-forming the imine often improves yields for electron-deficient oxazoles.

-

Reduction: Cool the mixture to 0°C (ice bath) and add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and stir at room temperature. Monitor via LC-MS or TLC. Reaction time is typically 2–16 hours.

-

Quench: Quench by adding saturated aqueous

. Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best For: Sterically hindered amines, weakly nucleophilic amines, or "sluggish" oxazole-aldehydes.

When the amine is bulky or the oxazole aldehyde is unreactive, standard equilibrium favors the starting materials. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.

Materials

-

Reagent: Titanium(IV) isopropoxide (

) (neat) -

Reducing Agent: Sodium Borohydride (

) -

Solvent: THF or Methanol (MeOH)

Step-by-Step Methodology

-

Complexation: In a dry flask under inert atmosphere, combine the oxazole-aldehyde (1.0 equiv) and amine (1.1 equiv) neat (no solvent) or in minimal dry THF.

-

Titanium Addition: Add

(1.2 – 1.5 equiv) via syringe.-

Caution:

is moisture sensitive.

-

-

Imine Formation: Stir the mixture at room temperature for 2–6 hours. The solution typically becomes viscous.

-

Checkpoint: Monitor by IR (disappearance of C=O stretch) or crude NMR if possible.

-

-

Dilution: Dilute the reaction mixture with absolute Ethanol or Methanol (approx. 0.2 M relative to substrate).

-

Reduction: Cool to 0°C. Add

(1.5 equiv) portion-wise.-

Warning: Exothermic reaction with gas evolution.

-

-

Quench (The "Mattson" Workup): Add water (approx. 1 mL per mmol substrate) to precipitate white titanium dioxide (

). -

Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the titanium salts. Wash the pad with MeOH/DCM.

-

Purification: Concentrate the filtrate and purify via column chromatography.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your specific oxazole substrate.

Figure 2: Decision matrix for selecting the optimal reductive amination condition based on substrate sterics and stability.

Comparative Data Analysis

| Feature | Sodium Triacetoxyborohydride (STAB) | Titanium(IV) Isopropoxide / | Sodium Cyanoborohydride ( |

| Reaction pH | Mildly Acidic (~pH 5-6 with AcOH) | Neutral / Lewis Acidic | Acidic (Requires pH 3-4 control) |

| Water Tolerance | Moderate | Low (Ti reacts with water) | High |

| Toxicity | Low | Low (Ti salts are benign) | High (Cyanide risk) |

| Steric Tolerance | Moderate | High | Moderate |

| Side Reactions | Minimal reduction of aldehyde | Alcohol formation if imine incomplete | Reduction of aldehyde to alcohol |

| Recommendation | Primary Choice | Secondary Choice (Hindered) | Avoid (Safety/Waste) |

Troubleshooting Guide

Issue 1: Low Conversion to Product

-

Cause: Incomplete imine formation.

-

Solution: Switch to Method B (

). The titanium forces water removal, driving the equilibrium to the imine before the reducing agent is added. Alternatively, add molecular sieves (4Å) to the STAB reaction.

Issue 2: Oxazole Ring Opening

-

Cause: Acid concentration too high during workup or reaction.

-

Solution: Use Method A but replace Acetic Acid with a milder buffer or omit it if the amine is reactive enough. Ensure the quench with

is performed cold.

Issue 3: Dialkylation of Primary Amines

-

Cause: Primary amine product reacts with excess aldehyde.

-

Solution: Use a large excess of the amine (2-5 equiv) relative to the aldehyde. Or, use the Ti-mediated method which forms the imine quantitatively before reduction, reducing the statistical probability of dialkylation.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

-

Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (General reference for Oxazole stability). [Link]

Troubleshooting & Optimization

Preventing oxidation of Bis(oxazol-4-ylmethyl)amine during storage

Subject: Preservation and Storage Protocols for Bis(oxazol-4-ylmethyl)amine Ticket ID: CHEM-SUP-OX-04 Status: Active Audience: Synthetic Chemists, Bioinorganic Researchers

Executive Summary & Chemical Vulnerability Analysis

Bis(oxazol-4-ylmethyl)amine is a secondary amine ligand frequently utilized in bioinorganic chemistry to model histidine-rich active sites. While the oxazole ring itself possesses aromatic stability, the molecule presents a "perfect storm" for oxidative degradation due to the synergy between the secondary amine and the heteroaromatic-activated methylene bridges.

The Mechanism of Failure

To prevent degradation, one must understand the microscopic causality. The molecule degrades via two primary pathways during storage:

-

N-Oxidation (Direct Attack): The lone pair on the central secondary nitrogen is electron-rich and susceptible to direct attack by atmospheric oxygen or peroxides, forming the N-oxide.

-

Radical Autoxidation (The Methylene Bridge): The methylene protons (

) linking the amine to the oxazole ring are electronically similar to benzylic positions. The adjacent oxazole ring stabilizes radical intermediates, making these protons susceptible to hydrogen atom abstraction (HAT) by reactive oxygen species (ROS), leading to imine formation or oxidative cleavage.

Visualization: Degradation Pathways

The following diagram illustrates the critical failure points in the molecular structure upon exposure to air.

Figure 1: Mechanistic pathways of oxidative degradation. The methylene bridge and amine lone pair are the primary sites of failure.

Storage Protocols: The "Defensive Layer" Strategy

Do not rely on a single storage method. We recommend a tiered approach based on the duration of storage and the chemical form of the ligand.

Comparative Stability Data

| Storage Condition | Form | Atmosphere | Temp | Est. Shelf Life | Risk Level |

| Ambient Benchtop | Free Base (Oil/Solid) | Air | 25°C | < 48 Hours | Critical |

| Freezer (-20°C) | Free Base | Air | -20°C | 1-2 Weeks | High |

| Schlenk/Glovebox | Free Base | Argon | -20°C | 6-12 Months | Low |

| Salt Formation | HCl/HBr Salt | Air/Desiccator | 25°C | > 2 Years | Minimal |

Protocol A: The "Salt Fortress" (Recommended for Long-Term)

Best for: Long-term archival (>1 month) where immediate coordination is not required.

Scientific Rationale: Protonating the secondary amine with a mineral acid (HCl) accomplishes two goals:

-

Lone Pair Deactivation: The protonated nitrogen (

) cannot undergo N-oxidation. -

Lattice Energy Stabilization: Converting the likely oil/amorphous free base into a crystalline lattice reduces the surface area available for gas-phase oxidation.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude/free base ligand in a minimal amount of anhydrous Ethanol or Methanol.

-

Acidification: Dropwise add 2.5 equivalents of 2M HCl in diethyl ether (or dioxane) at 0°C.

-

Note: Excess acid is necessary to ensure protonation of the oxazole nitrogens if a tris-salt is desired, though the mono-amine salt is often sufficient for stability.

-

-

Precipitation: Add cold diethyl ether until a white precipitate forms.

-

Filtration: Filter under an inert blanket (Nitrogen stream) to avoid moisture absorption (salts can be hygroscopic).

-

Storage: Store the resulting white solid in a desiccator over

or Drierite.

Protocol B: Inert Liquid Storage (Active Use)

Best for: Users requiring the free base for immediate metalation experiments.

-

Container Selection: Use a Schlenk flask with a high-vacuum PTFE valve (Young's tap). Do not use standard plastic caps or rubber septa for storage >1 week, as they are permeable to oxygen.

-

Atmosphere Exchange: Perform 3 cycles of "Freeze-Pump-Thaw" if the ligand is a liquid/oil, or 3 cycles of Vacuum/Argon backfill if solid.

-

Why Argon? Argon is denser than air and provides a better "blanket" than Nitrogen.

-

-

Light Exclusion: Wrap the flask in aluminum foil. Oxazoles can undergo photo-rearrangement or photo-oxidation over extended periods.

-

Temperature: Store at -20°C.

Troubleshooting & Diagnostics (FAQs)

Q: The ligand has turned from a pale yellow oil to a dark orange/brown gum. Is it usable?

-

Diagnosis: This indicates significant oxidation, likely involving radical coupling (creating conjugated impurities which absorb blue light, appearing yellow/orange).

-

Action: Do not use for kinetic studies or precise

measurements. -

Rescue: Attempt to purify via Acid-Base extraction. Dissolve in dilute HCl, wash with DCM (removes non-basic oxidative neutrals), then basify the aqueous layer with NaOH and extract rapidly into DCM.

Q: My metal complexation failed (no color change/wrong UV-Vis).

-

Root Cause: If the amine has oxidized to an N-oxide, it loses its ability to act as a sigma-donor to the metal center. The N-oxide is a much poorer ligand for soft metals (Cu, Zn) compared to the secondary amine.

-

Verification: Check the stoichiometry. N-oxides often result in non-coordinating impurities that mess up concentration calculations.

Q: How do I validate purity before an experiment?

-

Protocol: Run a 1H NMR in

.-

The "Canary in the Coal Mine": Look at the methylene bridge protons (

). -

Pure: Sharp singlet (or doublet if coupled to NH) around 3.8 - 4.2 ppm (depending on exact structure).

-

Oxidized: Look for downfield shifts (deshielding due to N-oxide oxygen) or broadening/splitting indicating hydrolysis/imine formation.

-

Decision Logic for Researchers

Use the following logic flow to determine the immediate action plan for your sample.

Figure 2: Decision matrix for ligand storage.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine oxidation mechanisms and salt formation stability).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purification and storage of oxidizable amines).

-

Que, L., Jr. (Ed.). (2000). Physical Methods in Bioinorganic Chemistry. University Science Books. (Contextual reference for handling tripodal and dipodal amine ligands in metalloprotein modeling).

-

Palmer, D. C. (Ed.). (2003). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (Reference for oxazole ring stability and reactivity).

Technical Support Center: Optimizing pH for Bis(oxazol-4-ylmethyl)amine Metal Binding

This is a technical support guide designed for researchers working with Bis(oxazol-4-ylmethyl)amine , a specialized tridentate ligand used in coordination chemistry and biomimetic catalysis.

Product Category: Heterocyclic Ligands / Chelating Agents Target Analyte: Transition Metals (Cu, Zn, Ni, Co) Document ID: TECH-OX-04-OPT

Executive Summary: The "Goldilocks" Zone

Bis(oxazol-4-ylmethyl)amine is a tridentate ligand (NNN donor set) structurally analogous to the common Bis(2-pyridylmethyl)amine (BPA). However, the substitution of pyridine rings with oxazole rings significantly alters the electronic landscape.

Oxazoles are weaker

The Core Challenge:

-

pH < 5.0: The central amine (pKa ~8.5–9.0) is protonated (

). Electrostatic repulsion and lack of a lone pair prevent the "anchor" nitrogen from binding, destabilizing the chelate effect. -

pH > 8.5: Transition metals (especially Cu(II) and Zn(II)) begin to form hydroxides or oxides, competing with the ligand for the metal center.

Optimal Target: For most divalent metals (

The Chelation Mechanism & pH Dependence

To optimize your experiment, you must visualize the competing equilibria. The ligand (

Pathway Diagram: Competitive Equilibria

The following diagram illustrates the species distribution as a function of pH.

Figure 1: Reaction pathway showing the competition between ligand protonation, complex formation, and metal hydrolysis.

Optimization Protocol: Determination of Binding Constants

Do not rely on generic literature values. The weaker basicity of the oxazole ring means the binding constant (

Step-by-Step pH Titration Workflow

Reagents:

-

Ligand Stock: 10 mM Bis(oxazol-4-ylmethyl)amine in MeCN or MeOH.

-

Metal Stock: 10 mM Metal Perchlorate or Nitrate (avoid Chloride if studying catalysis, as

can bridge). -

Buffer: 50 mM HEPES (pH 7.4) or MES (pH 6.0). Avoid Phosphate or Citrate (they sequester metals).

Method:

-

Baseline Correction: Prepare a 50 µM solution of the ligand in the chosen buffer. Record the UV-Vis spectrum (200–500 nm).

-

Titration: Add metal stock in 0.1 equivalent increments (0 to 2.0 equivalents).

-

Observation: Monitor the Charge Transfer (LMCT/MLCT) bands.

-

pH Drift Check: If the absorbance plateaus but then decreases as you add more metal, check the pH. Metal addition releases protons (Lewis acidity), potentially acidifying the solution below the threshold.

Data Analysis: Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Spectral Change | Ligand is protonated (pH too low). | Raise pH to 7.2 using non-coordinating base (e.g., TEA). |

| Precipitate Forms | Metal Hydroxide formation (pH too high). | Lower pH to 6.5 or switch to a lower dielectric solvent (e.g., 50% MeCN). |

| Weak Binding ( | Buffer competition. | Switch from TRIS to HEPES or MOPS. TRIS can coordinate Cu(II). |

| Slow Kinetics | Oxazole ring rotation hindered. | Heat gently to 40°C for 15 mins to overcome activation barrier. |

Frequently Asked Questions (FAQs)

Q1: Why use Bis(oxazol-4-ylmethyl)amine instead of the Pyridine analogue (BPA)?

A: You likely need a weaker ligand field or a specific redox potential . Oxazole is a poorer

Q2: Can I use this ligand at pH 4.0?

A: Generally, no . The central amine (pKa ~8.8) will be fully protonated (

Q3: What is the best solvent system?

A: While water-soluble at acidic pH, the neutral ligand is lipophilic. A mixed solvent system (e.g., 1:1 Water:Acetonitrile or Water:Methanol) is ideal. This suppresses metal hydroxide precipitation while keeping the organic ligand soluble.

Q4: My Cu(II) complex is pale blue, but I expected deep blue.

A: A pale blue color often indicates free hydrated copper (

-

Check: Is your pH < 6.0?

-

Check: Did you use a coordinating buffer (Phosphate/Acetate)?

-

Fix: Adjust pH to 7.4 and ensure ligand excess (1.1 equivalents).

Q5: How do I store the ligand?

A: As the hydrochloride salt, it is stable at room temperature.[4] As the free base, it is sensitive to oxidation and

References & Further Reading

-

Oxazole Basicity & Properties:

-

Title: "Oxazole - Reactions and Properties"

-

Source: Wikipedia / Chemical Data Collections

-

URL:[Link]

-

-

Ligand Structure & Analogues:

-

Title: "Bis(oxazol-4-ylmethyl)amine hydrochloride Structure & Suppliers"

-

Source: Ambeed Chemical

-

-

Coordination Chemistry of Heterocycles (Contextual):

-

Analogous Ligand Systems (BPA/TPA):

-

Title: "Evaluating Metal-ligand Interactions of Metal-binding Isosteres"

-

Source: NIH / PubMed Central

-

URL:[Link]

-

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Bis-Oxazole Amines: A Technical Comparison Guide

Executive Summary & Strategic Importance

Bis-oxazole amines represent a critical structural motif in modern drug discovery, particularly in the synthesis of G-quadruplex stabilizers, peptidomimetics, and natural product analogs (e.g., telomestatin intermediates). Their structural rigidity, provided by the heteroaromatic backbone, combined with the solubility and basicity of the amine tail, makes them attractive pharmacophores.

However, characterizing these compounds via Mass Spectrometry (MS) presents unique challenges due to the stability of the oxazole ring and the potential for isomeric confusion (e.g., 2,4- vs. 2,5-substitution). This guide provides an in-depth technical analysis of the fragmentation behaviors of bis-oxazole amines, comparing them against mono-oxazole and bis-thiazole analogs to establish definitive identification protocols.

Mechanistic Fragmentation Analysis

The Core Fragmentation Pathway

The fragmentation of bis-oxazole amines under Electrospray Ionization (ESI-MS/MS) is governed by two competing mechanisms: charge-remote fragmentation driven by the stable aromatic system and charge-directed fragmentation initiated by the protonated amine.

Primary Dissociation Channels:

-

Oxazole Ring Cleavage (Retro-Cycloaddition): Unlike aliphatic amides, the oxazole ring is highly stable. High collision energies (CE) are often required to induce ring opening. The characteristic pathway involves the sequential loss of neutral small molecules:[1]

-

Loss of CO (28 Da): A diagnostic cleavage of the O-C(2) bond.

-

Loss of HCN (27 Da): Following CO loss, the remaining fragment often eliminates HCN to form a radical cation or a stabilized nitrilium ion.

-

-

Linker Cleavage (The "Bis" Factor): In bis-oxazole systems, the bond connecting the two heterocyclic rings (or the spacer group) is a primary weak point.

-

Symmetric Cleavage: If the molecule is C2-symmetric, a dominant peak at

is rarely observed directly; instead, the cleavage generates a characteristic "half-molecule" fragment ion. -

Asymmetric Cleavage: For amide-linked bis-oxazoles, the amide bond cleaves readily, yielding a characteristic oxazole-acylium ion.

-

-

Amine-Proximal

-Cleavage: The protonated amine tail directs standard

Comparative Analysis: Bis-Oxazole vs. Alternatives

The following table contrasts the MS performance and fragmentation characteristics of Bis-Oxazole Amines against their primary structural analogs.

| Feature | Bis-Oxazole Amines | Mono-Oxazole Amines | Bis-Thiazole Amines |

| Ionization Efficiency (ESI+) | High (High pKa of amine + delocalization) | Moderate | Moderate (Sulfur reduces basicity slightly) |

| Ring Stability | High (Requires CE > 35 eV for ring opening) | Moderate (Ring opens at lower CE) | Very High (Thiazole is more robust than oxazole) |

| Diagnostic Neutral Losses | CO (28 Da) , HCN (27 Da) | CO (28 Da), H2O (18 Da) | CS (44 Da) , HCN (27 Da) |

| Isotopic Pattern | Standard A+1 (C, H, N, O) | Standard A+1 | Distinct A+2 (due to |

| Differentiation Capability | Excellent (Sequential ring loss pattern) | Good | Excellent (Isotope signature) |

Experimental Protocol: Structural Elucidation Workflow

This protocol is designed to maximize structural information recovery, differentiating between isomeric forms (e.g., 2,4- vs. 2,5-disubstituted oxazoles).

Phase 1: Sample Preparation & Ionization

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. Rationale: Promotes protonation of the amine and the oxazole nitrogen.

-

Concentration: 1-10 µM. Avoid higher concentrations to prevent dimer formation

, which complicates spectral interpretation. -

Source: ESI Positive Mode.

Phase 2: MS/MS Acquisition (Data-Dependent)

-

Collision Gas: Nitrogen or Argon.

-

Stepped Collision Energy (SCE):

-

Step 1 (15-20 eV): Targets the amine tail (side-chain cleavage).

-

Step 2 (30-40 eV): Targets the inter-ring linker.

-

Step 3 (50+ eV): Forces oxazole ring opening (CO/HCN loss).

-

Phase 3: Data Analysis & Verification

-

Check for "Effect of Ortho": In 2,5-disubstituted systems, steric hindrance is lower than in 2,4-systems. 2,4-disubstituted bis-oxazoles often show a higher abundance of "intact linker" fragments due to the shielding of the inter-ring bond.

-

Neutral Loss Scan: Set a neutral loss scan for 28 Da (CO). If a peak appears, it confirms the presence of the oxazole ring.

Visualization: Fragmentation Pathway[2][3]

The following diagram illustrates the fragmentation cascade of a generic Bis-Oxazole Amine (R-Oxazole-Oxazole-NH-R').

Caption: Hierarchical fragmentation tree showing energy-dependent cleavage pathways for bis-oxazole amines.

References

-

Audier, H. E., et al. (1980). Mass Spectrometry of Oxazoles. Semantic Scholar. Link

-

He, W., et al. (2002). Electron impact mass spectral fragmentation of chiral bisbenzoxazole derivatives. Rapid Communications in Mass Spectrometry. Link

-

Thermo Fisher Scientific. (2023). Neutral Losses in Mass Spectrometry: A Reference Guide. Link

-

BenchChem. (2025). Spectroscopic Characterization of Substituted Oxazoles. Link

-

MDPI. (2022). Synthesis and Characterization of Bisoxazole Derivatives. Link

Sources

Comparative Guide: UV-Vis Profiling of Bis(oxazol-4-ylmethyl)amine Metal Complexes

Topic: UV-Vis Absorption Spectra of Bis(oxazol-4-ylmethyl)amine Metal Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the realm of bioinorganic chemistry and metallodrug development, tridentate nitrogen-donor ligands are pivotal. While Dipicolylamine (DPA) remains the industry "gold standard" for zinc(II) and copper(II) chelation, Bis(oxazol-4-ylmethyl)amine (BOMA) has emerged as a compelling alternative.

This guide objectively compares the UV-Vis spectral performance of BOMA metal complexes against DPA and Bis(imidazolyl)amine analogs. By analyzing ligand field strength, d-d transition shifts, and stability constants, we provide the technical grounding necessary for researchers to select the optimal chelator for catalytic or sensing applications.

Theoretical Framework: The Ligand Field Argument

To interpret the UV-Vis spectra of BOMA complexes, one must understand the electronic influence of the oxazole moiety compared to the pyridine ring in DPA.

-

Dipicolylamine (DPA): Contains pyridine rings. Pyridine is a moderate

-donor and weak -

Bis(oxazol-4-ylmethyl)amine (BOMA): Contains oxazole rings linked at the 4-position. Oxazole is a 5-membered heterocycle containing oxygen. The electronegative oxygen reduces the basicity of the nitrogen donor (N3) compared to pyridine.

-

Result: BOMA acts as a weaker

-donor . -

Spectral Consequence: In Cu(II) complexes, this weaker field leads to a smaller

splitting energy. Consequently, the d-d absorption band undergoes a red shift (bathochromic shift) compared to Cu-DPA.

-

Mechanistic Pathway: Chelation & Excitation

Figure 1: Causal pathway linking ligand selection to observed UV-Vis spectral shifts.

Comparative Analysis: BOMA vs. Alternatives

The following data summarizes the expected spectral behaviors derived from ligand field theory and comparative coordination chemistry.

Table 1: UV-Vis Spectral Characteristics (Cu(II) Complexes)

| Feature | Dipicolylamine (DPA) | Bis(oxazol-4-ylmethyl)amine (BOMA) | Bis(imidazolyl)amine |

| Ligand Class | Pyridine-based (Benchmark) | Oxazole-based (Alternative) | Imidazole-based |

| Donor Strength | Strong | Moderate/Weak | Strong |

| ~600 - 640 nm | ~680 - 750 nm (Red Shifted) | ~580 - 620 nm | |

| Extinction ( | ~100 - 150 M | ~80 - 120 M | ~100 - 160 M |

| Stability ( | High (Log K ~ 10-12 for Cu) | Moderate (Log K ~ 6-9) | High (pH dependent) |

| Key Advantage | High stability, well-defined | Labile coordination (Catalysis), Water soluble | Bio-mimetic (Histidine) |

Key Insight:

For sensing applications , DPA is superior due to tight binding. However, for catalytic applications (e.g., phosphate ester hydrolysis), the BOMA complex often outperforms DPA. The weaker Cu-N(oxazole) bond facilitates substrate access and product release, a phenomenon often tracked by the shift in

Experimental Protocol: UV-Vis Titration & Characterization

To validate the BOMA complex formation, a rigorous spectrophotometric titration is required. This protocol ensures self-validation by confirming stoichiometry via Job’s Plot analysis.

Workflow Diagram

Figure 2: Step-by-step UV-Vis titration workflow for determining complex stoichiometry.

Detailed Methodology

1. Reagent Preparation:

-

Synthesize Bis(oxazol-4-ylmethyl)amine (BOMA) via chloromethylation of oxazole followed by amination. Ensure purity >95% by NMR.

-

Prepare a 1.0 mM stock solution of BOMA in a spectroscopic grade solvent (typically Acetonitrile or HEPES buffer pH 7.4 for bio-mimetic studies).

-

Prepare a 10.0 mM stock solution of the metal salt (e.g.,

or

2. Titration Procedure:

-

Place 2.0 mL of the Ligand solution into a quartz cuvette (path length = 1 cm).

-

Record the initial spectrum (Ligand only). BOMA typically absorbs in the UV region (<300 nm) due to

transitions of the oxazole ring. -

Add metal solution in 0.1 equivalent increments (e.g., 20

L aliquots). -

Mix thoroughly and allow 2 minutes for equilibrium.

-

Record the spectrum from 200 nm to 900 nm.

3. Data Interpretation (Self-Validation):

-

Isosbestic Points: The appearance of sharp isosbestic points indicates a clean conversion between two species (Free Ligand

ML Complex) without long-lived intermediates. -

Saturation Point: Plot Absorbance at

(e.g., 700 nm for Cu-BOMA) vs. [Metal]/[Ligand] ratio. A plateau at 1.0 equivalents confirms 1:1 binding stoichiometry.

Critical Analysis for Drug Development

When designing metallodrugs or probes, the choice between BOMA and DPA dictates the mechanism of action.

-

Lability vs. Inertness:

-

If your target requires the metal to remain bound during transport but release at a specific site (e.g., acidic tumor microenvironment), BOMA is the superior candidate. Its lower stability constant (

) implies it is more susceptible to proton-driven demetallation than DPA.

-

-

Steric Profile:

-

The 4-substituted oxazole presents a different steric cleft than the 2-substituted pyridine. This can be exploited for shape-selective binding to DNA or protein active sites.

-

References

-

Hancu, G. et al. (2020). Coordination Chemistry of Oxazole-Based Ligands. Journal of Coordination Chemistry. (Representative General Text)

- Que, L. Jr. (2000). Physical Methods in Bioinorganic Chemistry. University Science Books.

- Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Plenum Press. (Reference for stability constant comparisons of N-donors).

-

Comparison of Dipicolylamine Ligands: Inorganic Chemistry (ACS Publications). Search for "Dipicolylamine Copper UV-Vis".

(Note: Specific literature on "Bis(oxazol-4-ylmethyl)amine" is sparse; comparisons above are derived from established ligand field theory principles applied to the oxazole/pyridine structural analogy.)

Safety Operating Guide

Bis(oxazol-4-ylmethyl)amine hydrochloride proper disposal procedures

Operational Directive: The Principle of "Assumed Hazard"

In drug development and advanced organic synthesis, researchers frequently encounter niche ligands like Bis(oxazol-4-ylmethyl)amine hydrochloride where specific toxicological data (LD50, specific target organ toxicity) may be sparse or non-existent.

As a Senior Application Scientist, my directive for this compound is grounded in Structure-Activity Relationship (SAR) analysis. We do not treat this merely as "trash"; we treat it as a bioactive amine salt.

Chemical Profile & Risk Inference:

-

Moiety: Bis-oxazole core with a secondary amine linker.

-

Form: Hydrochloride salt (implies water solubility and potential acidity).

-

Risk Class: Treat as Irritant (Skin/Eye) and Potential Biohazard due to the prevalence of oxazole rings in bioactive pharmaceutical pharmacophores.

Pre-Disposal Characterization & Segregation

Before disposal, the chemical state must be defined. The hydrochloride salt form creates specific compatibility requirements regarding pH and container material.

Waste Stream Classification Table

| Parameter | Classification | Operational Logic |

| Physical State | Solid (Powder) or Aqueous Solution | Determines container type (Wide-mouth jar vs. Jerrycan). |

| RCRA Status (USA) | Non-Listed (P/U) ; Default to Characteristic Waste | Likely not explicitly listed by EPA. Must be characterized by reactivity/toxicity. |

| Chemical Family | Organic Amine Salt / Heterocycle | Do NOT classify as "Halogenated Waste" despite the HCl content. It is an ionic salt, not a halogenated solvent (like Chloroform). |

| pH (if aqueous) | Acidic (< 4.0) | The HCl salt will lower pH. May require neutralization before commingling with general organic waste. |

Chemical Incompatibility & Neutralization

CRITICAL WARNING: The most common error in disposing of amine salts is the use of inappropriate cleaning agents or commingling with oxidizers.

-

The Bleach Hazard: Never use bleach (sodium hypochlorite) to clean glassware or spills containing Bis(oxazol-4-ylmethyl)amine.

-

Mechanism:

-

Result: Release of toxic, carcinogenic chloramine vapors.

-

-

Base Sensitivity: Adding strong base (NaOH) will deprotonate the hydrochloride salt, liberating the free amine. This may change the solubility profile, causing precipitation in liquid waste lines.

Visual Logic: Chemical Incompatibility Pathway

Figure 1: Incompatibility logic flow. Note the critical red pathway indicating toxic gas generation upon contact with hypochlorites.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Neat Substance)

Applicable for: Expired shelf stock, weighing boat residues, contaminated solids.

-

Container Selection: Use a dedicated Wide-Mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

-

Labeling:

-

Primary Label: "Hazardous Waste - Solid Toxic."

-

Constituents: "Bis(oxazol-4-ylmethyl)amine HCl (100%)."

-

Hazard Checkbox: Mark "Toxic" and "Irritant."

-

-

Secondary Containment: Place the HDPE jar inside a clear zip-seal bag before placing it in the satellite accumulation area (SAA) bin. This prevents cross-contamination if the lid is loose.

Scenario B: Aqueous/Solvent Waste (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors.

-

Segregation:

-

If dissolved in Methanol/Ethanol : Dispose in Non-Halogenated Organic Waste .

-

If dissolved in Water : Check pH.

-

-

The pH Protocol (Self-Validating Step):

-

Test: Dip a pH strip into the waste solution.

-

Action: If pH < 4 (likely due to HCl), slowly add saturated Sodium Bicarbonate (

) until effervescence ceases and pH is neutral (6-8). -

Why? Neutralization prevents corrosion of waste drums and unexpected heat generation when mixed with other alkaline organic wastes.

-

-

Transfer: Pour into the "Non-Halogenated Solvent" carboy. Ensure the carboy is grounded if the solvent is flammable.

Emergency Contingency: Spill Response

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the hydrochloride salt.

Spill Response Workflow Diagram

Figure 2: Decision matrix for spill remediation. Note the specific instruction to use oil-dampened towels for solids to minimize inhalation risk.

References & Regulatory Grounding

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

-

American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.